1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

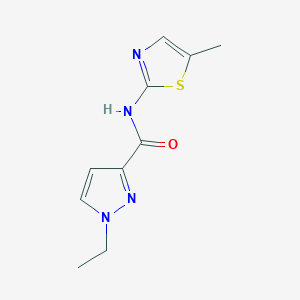

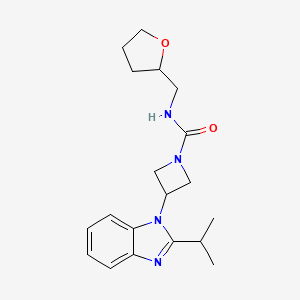

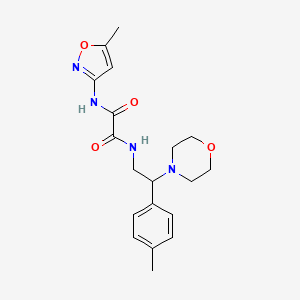

The compound “1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is a complex organic molecule. It contains a 3-fluorobenzyl group and an isobutylsulfonyl group attached to an azetidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, the synthesis of similar compounds often involves reactions of sulfonyl chlorides with amines .Scientific Research Applications

Antitumor Applications

Sulfonamide derivatives, including those related to "1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine", have shown promise as antitumor agents. Research has demonstrated that certain halogenated sulfonamides can inhibit tumor-associated carbonic anhydrase IX, a protein implicated in cancer progression. These inhibitors offer a potential pathway for designing selective antitumor agents with minimal side effects Ilies et al., 2003. Furthermore, sulfonamide derivatives incorporating 5-fluorouracil and nitrogen mustard have been synthesized and evaluated for their antitumor activity, showing high therapeutic indices and suggesting their potential as effective antitumor drugs with low toxicity Huang et al., 2001.

Antibacterial Applications

In the context of antibacterial applications, new quinolone derivatives utilizing azetidine and sulfonamide frameworks have been developed. These compounds have exhibited superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolones. This highlights the potential of sulfonamide-based azetidine derivatives in addressing antibiotic resistance Ikee et al., 2007; Ikee et al., 2008.

Drug Synthesis and Molecular Imaging

"Sulfonamides incorporating fluorine" have been identified as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis, demonstrating the versatility of sulfonamide derivatives in drug development for bacterial infections Ceruso et al., 2014. Additionally, the synthesis and characterization of fluorescent ligands for the norepinephrine transporter, incorporating sulfonamide moieties, suggest their utility in neuroblastoma imaging, further underlining the broad applicability of sulfonamide derivatives in therapeutic and diagnostic contexts Hadrich et al., 1999.

properties

IUPAC Name |

1-[(3-fluorophenyl)methylsulfonyl]-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO4S2/c1-11(2)9-21(17,18)14-7-16(8-14)22(19,20)10-12-4-3-5-13(15)6-12/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAPGJQMTVZCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Fluorobenzyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)

![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)

![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

![4-[(2-Hydroxyethyl)amino]benzonitrile](/img/structure/B2762610.png)